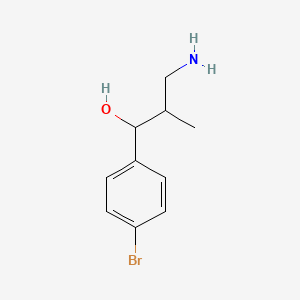
3-(3-Chloro-2-methylpropoxy)prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-2-methylpropoxy)prop-1-ene is an organic compound with the molecular formula C₇H₁₃ClO It is a chlorinated ether with a propene backbone, characterized by the presence of a chloro group and a methyl group on the propoxy side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylpropoxy)prop-1-ene typically involves the reaction of 3-chloro-2-methylpropyl alcohol with an appropriate alkylating agent under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, and the alkylating agent is usually an allyl halide. The reaction is conducted in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The chloro group in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers. This reaction is often carried out in the presence of a base like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Alcohols, ethers.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-2-methylpropoxy)prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-2-methylpropoxy)prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The presence of the double bond in the propene backbone allows for addition reactions, particularly with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2-methylpropene: Similar in structure but lacks the propoxy group.
3-Chloro-2-methyl-1-propene: A positional isomer with different reactivity.
3-Chloro-2-methylpropyl alcohol: The alcohol precursor used in the synthesis of 3-(3-Chloro-2-methylpropoxy)prop-1-ene.
Uniqueness: this compound is unique due to the presence of both a chloro group and a propoxy group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C7H13ClO |
|---|---|
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
1-chloro-2-methyl-3-prop-2-enoxypropane |
InChI |
InChI=1S/C7H13ClO/c1-3-4-9-6-7(2)5-8/h3,7H,1,4-6H2,2H3 |
InChI-Schlüssel |
RZWWBRSIKWGXPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC=C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-2-azaspiro[4.4]nonan-6-amine](/img/structure/B13171709.png)
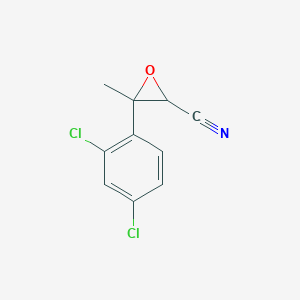


![5-(Azetidin-1-yl)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13171734.png)

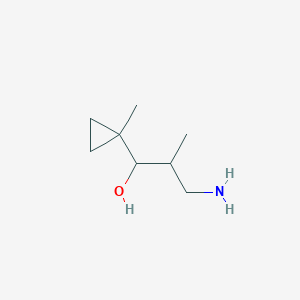


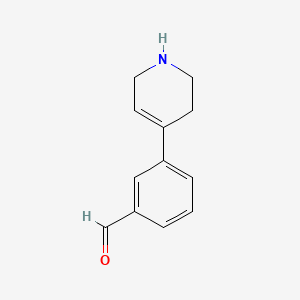
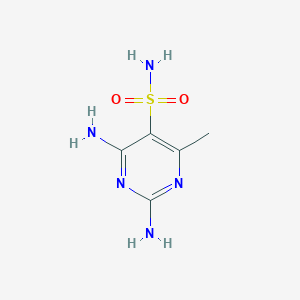
![2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B13171790.png)

